

(3-aminophenyl) 4-methylbenzenesulfonate in the synthesis of novel heterocycles

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Compound of Interest

Compound Name: (3-aminophenyl) 4-methylbenzenesulfonate

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Application Notes and Protocols: Synthesis of Novel Heterocycles

Topic: **(3-aminophenyl) 4-methylbenzenesulfonate** in the synthesis of novel heterocycles

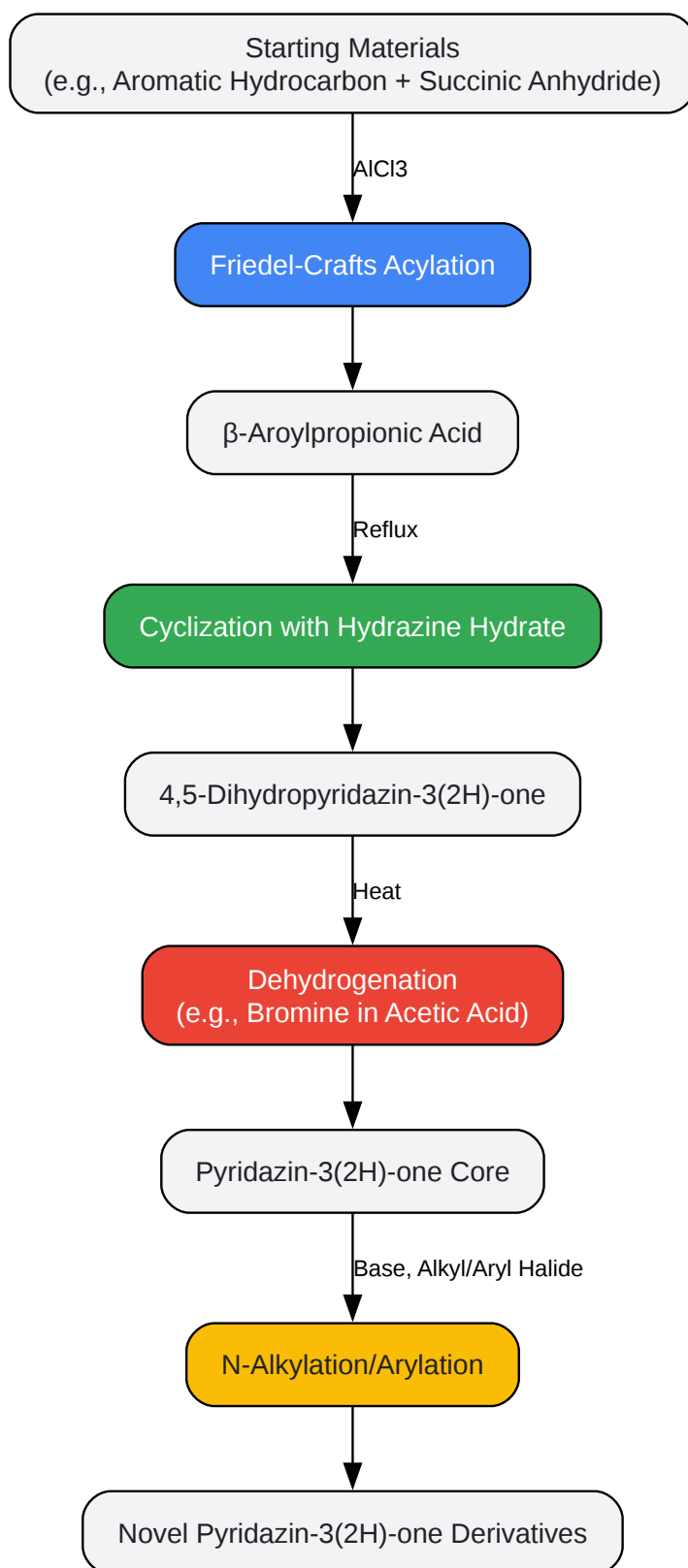
While direct synthetic routes employing **(3-aminophenyl) 4-methylbenzenesulfonate** for the creation of novel heterocycles are not extensively documented in readily available literature, this document provides a comprehensive overview of the synthesis of a prominent class of nitrogen-containing heterocycles, pyridazin-3(2H)-ones, which are of significant interest to researchers, scientists, and drug development professionals. Pyridazinone derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The protocols and data presented herein are derived from established synthetic methodologies for pyridazin-3(2H)-ones and related heterocyclic systems.

Introduction to Pyridazin-3(2H)-ones

Pyridazin-3(2H)-ones are a class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group. This scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities.[3] Researchers have successfully synthesized numerous derivatives with potent pharmacological effects, making them attractive candidates for drug discovery and development. The synthesis of these compounds often involves the cyclization of dicarbonyl compounds with hydrazine derivatives.

General Synthetic Workflow for Pyridazin-3(2H)-ones

The synthesis of pyridazin-3(2H)-one derivatives typically follows a multi-step reaction sequence. A generalized workflow is depicted below, starting from the formation of a β -aroylpropionic acid, followed by cyclization with a hydrazine derivative, and subsequent modifications to introduce diverse substituents.



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Caption: General synthetic workflow for novel pyridazin-3(2H)-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol describes the synthesis of a foundational pyridazinone structure from benzoyl propionic acid and hydrazine hydrate.^[2]

Materials:

- Benzoyl propionic acid
- Hydrazine hydrate
- Ethanol
- Reflux apparatus
- Beakers, flasks, and filtration equipment

Procedure:

- Dissolve benzoyl propionic acid in ethanol in a round-bottom flask.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for a specified duration (typically several hours).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

Protocol 2: Synthesis of Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate

This protocol details the N-alkylation of a pyridazinone core with ethyl bromoacetate.^[4]

Materials:

- 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
- Ethyl bromoacetate
- Potassium carbonate
- Acetone
- Reflux apparatus
- Filtration and evaporation equipment

Procedure:

- Combine 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone (0.01 mol), ethyl bromoacetate (0.02 mol), and potassium carbonate (0.02 mol) in acetone (40 mL) in a round-bottom flask.^[4]
- Reflux the mixture overnight.^[4]
- After cooling, filter off the inorganic salts.^[4]
- Evaporate the solvent from the filtrate under reduced pressure.^[4]
- Purify the residue by recrystallization from ethanol to yield the final product.^[4]

Quantitative Data

Table 1: Synthesis and Characterization of Pyridazin-3(2H)-one Derivatives

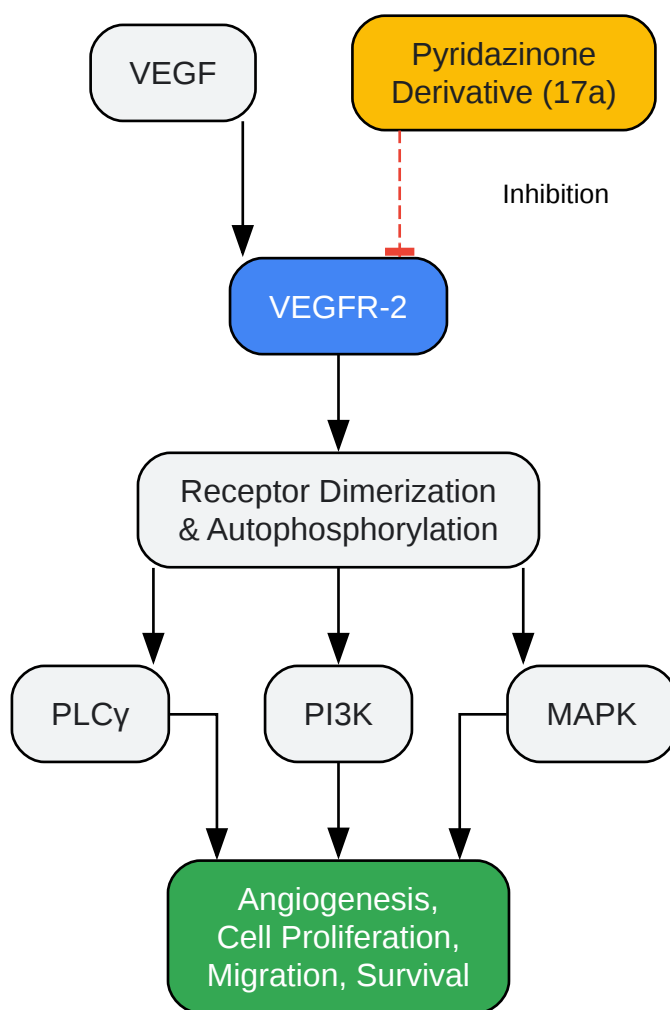
Compound ID	Synthetic Method	Yield (%)	Melting Point (°C)	Molecular Formula	Reference
IV	N-alkylation with ethyl bromoacetate	69	126	C ₁₅ H ₁₆ FN ₂ O ₄	[4]
V	Hydrazinolysis of ester IV	76	206	C ₁₃ H ₁₃ FN ₄ O ₃	[4]
3e	Condensation reaction	84	214–215	C ₂₃ H ₁₄ ClFN ₃ O ₄	[5]
3f	Condensation reaction	78	256–257	C ₂₃ H ₁₃ Cl ₂ N ₃ O ₄	[5]
3g	Condensation reaction	91	236–237	C ₂₃ H ₁₂ BrClN ₄ O ₆	[5]

Table 2: Biological Activity of Novel Pyridazinone Derivatives

Compound ID	Target	Assay	Activity (IC ₅₀ /MIC in μM)	Reference
5a	COX-2	In vitro inhibition	IC ₅₀ = 0.19	[1]
6a	COX-2	In vitro inhibition	IC ₅₀ = 0.11	[1]
16a	COX-2	In vitro inhibition	IC ₅₀ = 0.24	[1]
3	S. aureus (MRSA)	Antibacterial	MIC = 4.52	[6]
7	E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii	Antibacterial	MIC = 7.8	[6]
13	A. baumannii	Antibacterial	MIC = 3.74	[6]
13	P. aeruginosa	Antibacterial	MIC = 7.48	[6]
17a	VEGFR-2	In vitro inhibition	Not specified	[7]
10l	A549/ATCC cells	Cell growth inhibition	GI ₅₀ = 1.66-100	[7]

Signaling Pathway Modulation

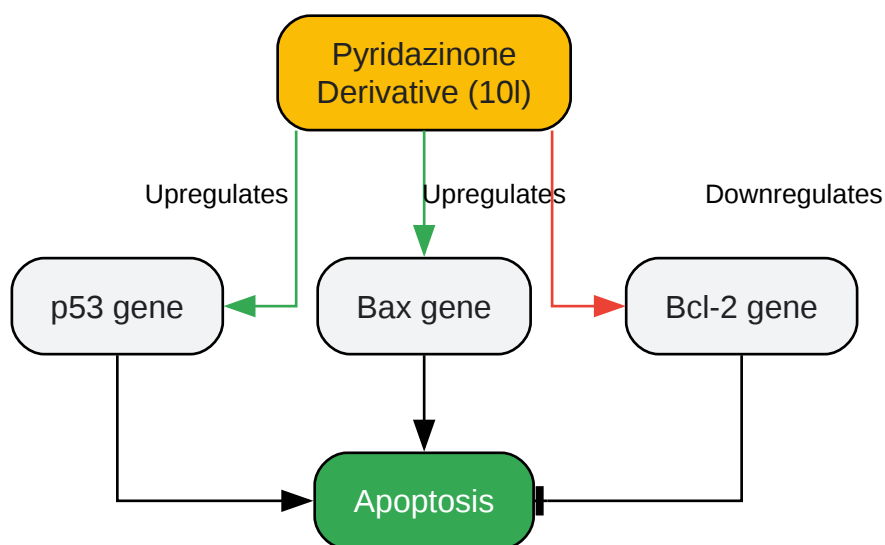
Several synthesized pyridazinone derivatives have been shown to interact with key biological pathways implicated in cancer. For instance, certain derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.



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Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazinone derivative.

Additionally, some compounds have been observed to induce apoptosis in cancer cells by modulating the expression of key regulatory genes.



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Caption: Modulation of apoptosis-related gene expression by a pyridazinone derivative.[7]

Conclusion

The pyridazin-3(2H)-one scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic protocols outlined, along with the compiled quantitative data, provide a valuable resource for researchers engaged in the design and synthesis of new heterocyclic compounds for drug discovery. Further investigation into the structure-activity relationships of these compounds will continue to drive the development of more potent and selective therapeutic agents.

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